1-Benzylpiperidin-3-amine
Overview
Description
Synthesis Analysis
The synthesis of 1-Benzylpiperidin-3-amine and related derivatives involves several chemical strategies. One approach includes the SiO2-H3PO4 catalyzed condensation of aryl amines and substituted benzaldehydes under microwave irradiation to produce Schiff bases, including (E)-N-(substituted benzylidene)-1-benzylpiperidin-4-amines with yields exceeding 85% (Mayavel et al., 2015). Another method involves the regio- and stereoselective amination of 1-benzyl-3,4-epoxypiperidines with primary and secondary amines in the presence of lithium perchlorate, leading to trans-4-Amino-1-benzyl-3-hydroxypiperidines (Veselov et al., 2009).
Molecular Structure Analysis
The molecular structure of derivatives of 1-Benzylpiperidin-3-amine, such as (E)-N-(4-nitrobenzylidene)-1-benzylpiperidin-4-amine, has been established through X-ray diffraction (XRD) techniques. These studies provide insight into the crystallographic and molecular geometry of these compounds, facilitating a deeper understanding of their chemical behavior (Mayavel et al., 2015).
Chemical Reactions and Properties
1-Benzylpiperidin-3-amine undergoes various chemical reactions, including one-pot synthesis methods that involve the intramolecular cyclization of unsaturated amines for the efficient creation of 3-azido- and 3-aminopiperidines. These methodologies enable the versatile incorporation of azide and amino functionalities, important for pharmaceutical and biological applications (Ortiz et al., 2014).
Scientific Research Applications
Synthesis of E-imines and XRD Structure Analysis
1-Benzylpiperidin-3-amine is used in the synthesis of a series of Schiff bases, including (E)-N-(substituted benzylidene)-1-benzylpiperidin-4-amines, through solvent-free condensation. This process is facilitated by SiO2-H3PO4 catalysis under microwave irradiation, yielding high imine quantities. These imines are characterized by their physical constants and spectroscopic data. The study also includes the X-ray diffraction (XRD) structure of specific derivatives (Mayavel, Thirumurthy, Dineshkumar, & Thirunarayanan, 2015).
Catalytic Amination for Pharmaceutical Intermediates
1-Benzylpiperidin-3-amine is utilized in the catalytic intermolecular benzylic C(sp3)-H amination, enabling the direct installation of 2-aminopyridine into benzylic positions. This method, which involves iron catalysis, is significant for synthesizing benzylamine structures with potential applications in medicinal chemistry and drug discovery (Khatua, Das, Patra, Das, Roy, & Chattopadhyay, 2022).
Role in the Synthesis of Antitumor Alkaloid Analogues
The compound is involved in the synthesis of trans-3-amino-1-benzylpiperidin-4-ols, which are intermediates in creating stereochemical analogues of antitumor piperidine alkaloids. This synthesis represents a unique regio- and stereospecific Lewis acid-catalyzed process (Grishina, Veselov, Safronova, Mazur, & Samoshin, 2017).
Development of Multifunctional Agents for Alzheimer's Disease
1-Benzylpiperidin-3-amine derivatives have been explored for their potential as multifunctional agents in treating Alzheimer's disease. These compounds demonstrate activities against cholinesterase and monoamine oxidase, suggesting their role in developing new therapeutics for neurodegenerative disorders (Mohamed, Yeung, Vasefi, Beazely, & Rao, 2012).
Applications in Asymmetric Synthesis
The compound is a key intermediate in the rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)-enamides. This process efficiently produces enantioenriched 3-aminopiperidine derivatives, important in the synthesis of various natural products and pharmaceutical drugs (Royal, Dudognon, Berhal, Bastard, Boudet, Ayad, & Ratovelomanana-Vidal, 2016).
Safety And Hazards
properties
IUPAC Name |
1-benzylpiperidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARWNWOLWMTQCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60329608 | |
Record name | 1-benzylpiperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylpiperidin-3-amine | |
CAS RN |
60407-35-4 | |
Record name | 1-benzylpiperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzylpiperidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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